molecular formula C14H14O4 B14958135 4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B14958135
M. Wt: 246.26 g/mol
InChI Key: VEHSZAAJWDVJMS-UHFFFAOYSA-N
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Description

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of 4-methyl-2H-chromen-2-one with 1-methyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromenones with diverse functional groups.

Scientific Research Applications

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one: The parent compound without the 1-methyl-2-oxopropoxy group.

    7-hydroxy-4-methyl-2H-chromen-2-one: A hydroxylated derivative with different biological activities.

    4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one: A similar compound with a different substitution pattern.

Uniqueness

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one

InChI

InChI=1S/C14H14O4/c1-8-6-14(16)18-13-7-11(4-5-12(8)13)17-10(3)9(2)15/h4-7,10H,1-3H3

InChI Key

VEHSZAAJWDVJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C

Origin of Product

United States

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